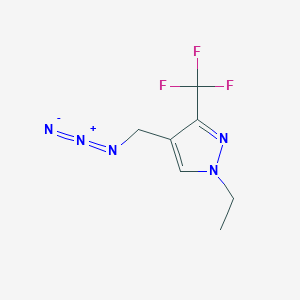
4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” are not available, trifluoromethyl groups can be introduced into organic compounds through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, transition metal-mediated trifluoromethylation reactions have seen significant growth in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known for their unique properties, such as their high electronegativity .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Agrochemical Applications
Pyrazole carboxamide derivatives have been identified as significant for their potential in agrochemical applications. One study synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating some with good nematocidal activity against Meloidogyne incognita, despite weak fungicidal activity (Zhao et al., 2017).
Pharmaceutical and Medicinal Chemistry
Pyrazole derivatives have shown promise in medicinal chemistry for their diverse biological activities. For instance, novel 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach were evaluated for antimicrobial activities, demonstrating a broad spectrum of antimicrobial effects and moderate to good antioxidant activities (Bhat et al., 2016).
Material Science and Fluorescence Studies
Fluorescent Molecules
Research into the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones revealed novel fluorescent molecules that could be utilized as fluorophores due to their many binding sites. These compounds exhibited stronger fluorescence intensity than their methyl analogues, indicating their potential in material science applications (Wu et al., 2006).
Novel Chemical Syntheses
Advanced Synthesis Techniques
The use of brominated trihalomethylenones as precursors for synthesizing diverse pyrazole derivatives, including those with azidomethyl groups, demonstrates the versatility of these compounds in organic synthesis. Such methodologies enable the creation of compounds with potential applications in drug discovery, agrochemicals, and material science (Martins et al., 2013).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the context in which it is used. While the mechanism of action for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds containing trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While specific safety data for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds containing trifluoromethyl groups can be hazardous. For example, 4-(trifluoromethyl)benzoyl chloride is considered hazardous and can cause severe skin burns and eye damage .
Orientations Futures
Propriétés
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N5/c1-2-15-4-5(3-12-14-11)6(13-15)7(8,9)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNXWMJXIJXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




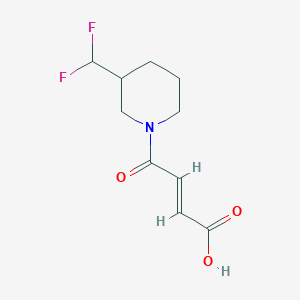

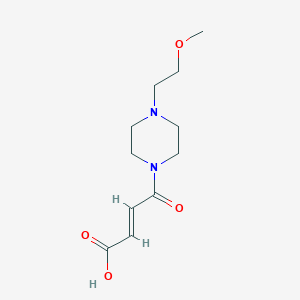
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)

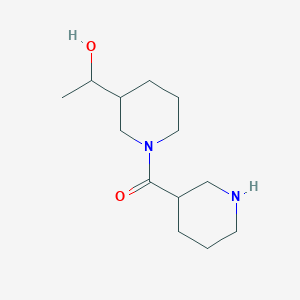


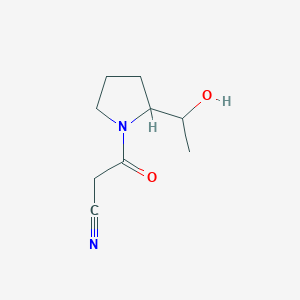
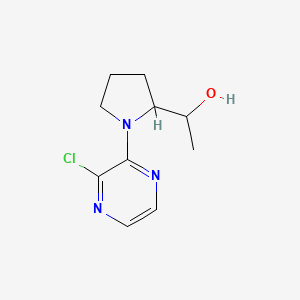
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)